Cas no 899753-78-7 (3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethylindol-3-yl)-3-(oxolan-2-ylmethyl)urea
- 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea
-
- インチ: 1S/C16H21N3O2/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,17,18,20)
- InChIKey: RVEGUSSNBNORKS-UHFFFAOYSA-N
- ほほえんだ: N(C1C2=C(N(CC)C=1)C=CC=C2)C(NCC1CCCO1)=O
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2740-0524-20mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-30mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-40mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2740-0524-2mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-4mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2740-0524-15mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-2μmol |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-10μmol |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-20μmol |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2740-0524-5mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 5mg |
$103.5 | 2023-05-16 |
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylureaに関する追加情報
Introduction to 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea (CAS No. 899753-78-7)
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 899753-78-7, represents a novel molecular structure with potential applications in drug discovery and therapeutic development. The intricate architecture of this molecule, featuring a combination of indole and oxolane moieties, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity assessment.
The indole moiety, a well-studied heterocyclic ring system, is known for its diverse pharmacological properties and biological relevance. Indole derivatives have been extensively investigated for their roles in various physiological processes, including neurotransmitter synthesis, immune modulation, and antioxidant activity. In the context of 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea, the presence of the ethyl-substituted indole ring suggests potential interactions with biological targets such as enzymes and receptors, which could modulate cellular signaling pathways.
The oxolan group, another key structural component, introduces oxygen into the molecular framework, which can influence the compound's solubility, stability, and metabolic fate. Oxolane derivatives are less common in pharmaceutical applications compared to indole-based compounds, but they have shown promise in certain contexts due to their ability to form stable complexes with biological molecules. The incorporation of an oxolan ring in 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea may enhance its binding affinity or selectivity towards specific therapeutic targets.
The urea functional group at the C-terminal position of the molecule further contributes to its pharmacological potential. Urea derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, thereby enhancing binding interactions. The presence of a urea moiety in 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea suggests that it may exhibit inhibitory effects on enzymes or receptors involved in disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. These tools have been instrumental in identifying potential therapeutic candidates like 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea based on their structural features. By leveraging high-throughput virtual screening techniques, researchers can rapidly assess the compound's interactions with various biological targets, including kinases, proteases, and transcription factors.
In vitro studies have begun to explore the pharmacological profile of 3-(1-ethyl-1H-indol-3-yllmethylurea (CAS No. 899753787). Initial experiments suggest that this compound exhibits moderate activity against certain cancer cell lines, potentially through mechanisms involving inhibition of key signaling pathways. Additionally, preliminary toxicity assays indicate that the compound is well-tolerated at tested doses, although further studies are needed to fully characterize its safety profile.
The synthesis of 3-(1ethylindol31y11(oxolan22ylmethylurea (CAS No 899753787) involves multi-step organic reactions that require precise control over reaction conditions. The indole ring is typically synthesized via Fischer indole synthesis or modified versions thereof, while the oxolane moiety can be introduced through ring-closing reactions involving epoxide precursors. The final step involves the formation of the urea linkage through condensation reactions between an isocyanate intermediate and a suitable amine derivative.
One of the challenges in working with compounds like 3(ethyindol31y11(oxolan22ylmethylurea (CAS No 899753787) is ensuring high purity during synthesis and purification steps. Impurities can significantly affect biological activity and safety profiles, making it crucial to employ rigorous analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control purposes.
The growing interest in indole-based therapeutics has spurred further research into derivatives like 3(ethyindol31y11(oxolan22ylmethylurea (CAS No 899753787). These compounds represent a bridge between traditional small-molecule drugs and biologics, offering unique advantages such as improved bioavailability and targeted action. As our understanding of disease mechanisms continues to evolve, compounds like this may play an increasingly important role in personalized medicine approaches.
Future directions for research on 3(ethyindol31y11(oxolan22ylmethylurea (CAS No 899753787) include exploring its potential as an adjuvant therapy alongside existing treatments for various diseases. Additionally, structure-based drug design techniques can be employed to optimize its potency and selectivity by making strategic modifications to its molecular framework. Collaborative efforts between academic researchers, pharmaceutical companies, and biotechnology firms will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
899753-78-7 (3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea) 関連製品
- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)
- 565-48-0(cis-p-Menthan-1,8-diol)
- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)
- 2228110-44-7(methyl 4-amino-4-(thiolan-2-yl)butanoate)
- 1804659-71-9(2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)
- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)
- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)
- 1021111-98-7(1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)



